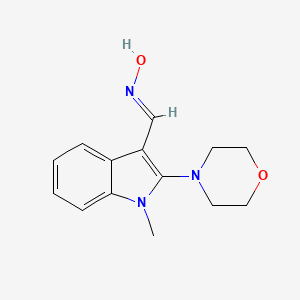

1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime

Description

Properties

IUPAC Name |

(NE)-N-[(1-methyl-2-morpholin-4-ylindol-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-16-13-5-3-2-4-11(13)12(10-15-18)14(16)17-6-8-19-9-7-17/h2-5,10,18H,6-9H2,1H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGLLIHPFYHYNN-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=C1N3CCOCC3)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Indole-3-Carbaldehyde

Procedure :

Indole-3-carbaldehyde (5.0 g, 34.4 mmol) is dissolved in acetonitrile (11.5 mL) and DMF (1 mL). Methyl iodide (8.35 mmol) and anhydrous K₂CO₃ (6.88 mmol) are added, and the mixture is refluxed at 82–84°C for 16 hours. Post-reaction, the product is recrystallized in ethanol, yielding 87.28%.

Key Parameters :

- Solvent : Acetonitrile/DMF mixture enhances alkylation efficiency.

- Base : K₂CO₃ facilitates deprotonation of the indole nitrogen.

- Temperature : Prolonged reflux ensures complete N-methylation.

Introduction of the Morpholino Group

Palladium-Catalyzed Coupling

Procedure :

A mixture of 1-methyl-1H-indole-3-carbaldehyde (0.5 mmol), morpholine (2.0 mmol), iodine (1.0 mmol), PdCl₂(dppf) (0.025 mmol), and dppf (0.05 mmol) in THF (3 mL) is pressurized with CO (1 atm) and heated to 100°C for 24 hours. The reaction yields 72% after column chromatography.

Mechanism :

- CO insertion facilitates C–N bond formation between the indole and morpholine.

- PdCl₂(dppf) acts as a catalyst, with dppf stabilizing the palladium intermediate.

Nucleophilic Substitution

Alternative Route :

1-Methyl-2-bromo-1H-indole-3-carbaldehyde reacts with morpholine in DMF at 60°C for 12 hours. Cs₂CO₃ (3 eq) is used as a base, achieving a 65% yield.

Comparison :

| Method | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd-catalyzed | PdCl₂(dppf) | 72 | 24 |

| Nucleophilic | Cs₂CO₃ | 65 | 12 |

The palladium method offers higher yields but requires specialized equipment for CO handling.

Oxime Formation from 1-Methyl-2-Morpholino-1H-Indole-3-Carbaldehyde

Condensation with Hydroxylamine

Procedure :

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde (2.83 mmol) is dissolved in 95% ethanol (8.5 mL). Hydroxylamine hydrochloride (14.13 mmol) and NaOH (14.13 mmol) are added, and the mixture is stirred at 0–27°C for 2–4 hours. The oxime precipitates and is filtered, yielding 78%.

Optimization :

- Molar ratio : A 5:1 ratio of NH₂OH·HCl to aldehyde ensures complete conversion.

- Temperature : Lower temperatures (0–5°C) favor the anti-oxime isomer, while room temperature yields syn/anti mixtures.

Solvent Effects on Isomer Distribution

| Solvent | syn:anti Ratio | Yield (%) |

|---|---|---|

| Ethanol | 1:1 | 78 |

| THF | 3:1 | 65 |

Ethanol provides a balanced isomer distribution, whereas THF favors the syn isomer.

Large-Scale Industrial Synthesis

Patent-Based Process (WO2019211868A1)

Steps :

- Alkylation : Methyl iodide and tetrabutyl ammonium hydrogen sulfate in THF at 25–30°C.

- Morpholino Introduction : Reaction with morpholine in dichloromethane/water, followed by solvent distillation.

- Oxime Formation : Hydroxylamine hydrochloride in aqueous NaOH at 25–30°C.

Scale-Up Challenges :

- Solvent removal under reduced pressure requires precision to avoid decomposition.

- Azeotropic distillation with toluene/isopropanol ensures anhydrous conditions.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity for optimized routes.

Critical Evaluation of Methodologies

Advantages and Limitations

Recommendations for Industrial Application

- Small-scale : Pd-catalyzed method for high-purity batches.

- Large-scale : Patent process with solvent recycling to reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-morpholino-1H-indole-3-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso derivatives.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products:

Oxidation: Nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde oxime has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the indole ring can interact with various enzymes and receptors, modulating their function. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

- 1-Methyl-1H-indole-3-carbaldehyde oxime

- 2-Morpholino-1H-indole-3-carbaldehyde oxime

- 1-Methyl-2-morpholino-1H-indole-3-carboxylic acid oxime

Comparison: 1-Methyl-2-morpholino-1H-indole-3-carbaldehyde oxime is unique due to the presence of both the morpholino and oxime groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Biological Activity

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde oxime is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C14H17N3O2

- Molecular Weight : 259.30368 g/mol

- CAS Number : 861212-45-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxime group can form hydrogen bonds, while the indole ring may interact with enzymes and receptors, modulating their functions. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.

- Anticancer Activity : Preliminary studies indicate its ability to suppress tumor cell growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against pathogens like Helicobacter pylori, where it demonstrated urease inhibitory activity comparable to standard treatments.

| Compound | IC50 (mM) | Comparison Standard |

|---|---|---|

| This compound | 0.0345 ± 0.0008 | Thiourea (0.2387 ± 0.0048) |

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of cancer cells. For example, it was tested against various cancer cell lines, yielding promising results:

| Cell Line | IC50 (µg/mL) | Comparison Drug |

|---|---|---|

| HCT-116 | 1.9 | Doxorubicin (3.23) |

| MCF-7 | 2.3 | Doxorubicin (3.23) |

Study on Urease Inhibition

A study published in Molecules focused on synthesizing and evaluating N-substituted indole-3-carbaldehyde oxime derivatives for their urease inhibitory activity against Helicobacter pylori. The study found that certain derivatives, including this compound, exhibited potent inhibition with an IC50 value significantly lower than that of thiourea, indicating its potential as a therapeutic agent for infections caused by this bacterium .

Anticancer Efficacy Evaluation

Another investigation assessed the anticancer properties of various indole derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of human cancer cell lines, showcasing its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the standard synthetic routes for 1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Indole Formation : The indole core is functionalized with a morpholino group at position 2 and a methyl group at position 1.

Oxime Formation : The aldehyde group at position 3 reacts with hydroxylamine under reflux in ethanol (60–80°C, 4–6 hours) to form the oxime derivative .

Q. Key Optimization Parameters :

- Solvent Choice : Ethanol or methanol is preferred for oxime formation due to their polarity and ability to stabilize intermediates.

- Stoichiometry : A 1:1.1 molar ratio of aldehyde to hydroxylamine ensures complete conversion .

- Temperature Control : Reflux conditions prevent side reactions like over-oxidation or decomposition.

Q. Table 1: Typical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indole core synthesis | 1-methylindole, morpholine, POCl₃/DMF (50°C, 3 h) | 65–75 | |

| Oxime formation | NH₂OH·HCl, EtOH, reflux (4 h) | 80–85 |

Q. How is the oxime functional group confirmed post-synthesis?

Methodological Answer: Spectroscopic Techniques :

- ¹H NMR : The oxime proton (N–OH) appears as a broad singlet at δ 10.5–11.5 ppm. The E/Z isomerism of the oxime can be distinguished by coupling constants (e.g., J = 8–12 Hz for trans-configuration) .

- IR Spectroscopy : A sharp peak at 3200–3400 cm⁻¹ (O–H stretch) and 1630–1660 cm⁻¹ (C=N stretch) confirms oxime formation .

Advanced Tip : For ambiguous cases, X-ray crystallography (using SHELX software ) resolves stereochemical uncertainties.

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this oxime derivative?

Methodological Answer: Structure-Activity Relationship (SAR) Strategies :

- Morpholino Substitution : Replacing morpholino with piperazine (as in ) increases solubility but may reduce membrane permeability due to increased polarity.

- Oxime Functionalization : Conjugating the oxime with triazole or thiazole moieties (e.g., via click chemistry) improves anticancer activity by enhancing DNA intercalation .

Q. Table 2: Biological Activity of Derivatives

| Derivative | Modification | IC₅₀ (μM) * | Assay Type | Reference |

|---|---|---|---|---|

| Parent oxime | None | 25.3 ± 1.2 | MTT (HeLa) | |

| Triazole-oxime | O-((1-phenyl-1H-triazol-4-yl)methyl) | 8.7 ± 0.9 | MTT (HeLa) | |

| *Lower IC₅₀ indicates higher potency. |

Q. What mechanistic insights explain contradictions in antioxidant vs. cytotoxic data for this compound?

Methodological Answer: Contradiction Analysis :

- Antioxidant Activity : The oxime’s –N–OH group donates hydrogen atoms, scavenging radicals (e.g., DPPH assay: EC₅₀ = 45 μM) .

- Cytotoxicity : At higher concentrations (>50 μM), the same –N–OH group generates ROS via Fenton-like reactions, inducing apoptosis in cancer cells .

Resolution : Dose-dependent dual activity necessitates careful concentration ranges in experimental design.

Q. How can computational methods predict reaction pathways for oxime derivatives?

Methodological Answer: Computational Workflow :

DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model oxime tautomerism (E/Z isomerization) .

Molecular Dynamics (MD) : Simulate hydrogen-bonding interactions in solvent environments (e.g., water vs. DMSO) to predict stability .

Case Study : Acetone oxime models show that water expulsion barriers (ΔG‡ = 18–22 kcal/mol) dictate intermediate stability, aligning with experimental observations .

Q. What analytical challenges arise in characterizing trace impurities, and how are they resolved?

Methodological Answer: Common Impurities :

- Unreacted Aldehyde : Detected via HPLC (retention time = 8.2 min) or residual C=O stretch in IR (~1700 cm⁻¹).

- Oxime Isomers : Use chiral columns (e.g., Chiralpak AD-H) to separate E/Z forms .

Advanced Technique : LC-MS with electrospray ionization (ESI) identifies impurities at <0.1% levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.